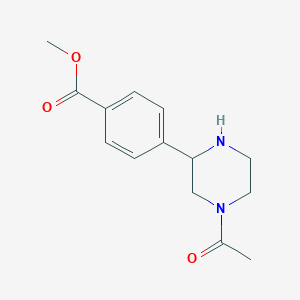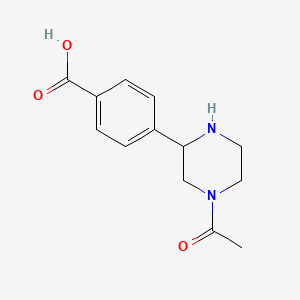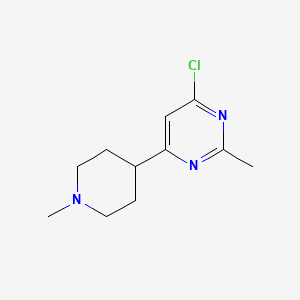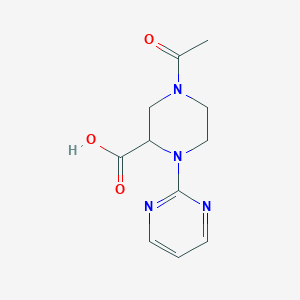
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, also known as CIPM, is an organic compound that has been studied for its potential applications in scientific research. CIPM is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is composed of two nitrogen atoms and four carbon atoms. CIPM has been studied for its potential applications in pharmaceuticals, biochemistry, and other areas of scientific research.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications of Pyrimidine Derivatives
Pyrimidine derivatives, including compounds structurally related to 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, have been extensively studied for their medicinal and pharmaceutical applications. These compounds are recognized for their broad synthetic applications and bioavailability, making them key precursors in the development of various therapeutic agents. The synthesis of substituted pyrimidine derivatives has been facilitated by the use of diversified catalysts, showcasing the compound's potential in the development of new medications or therapeutic approaches (Parmar, Vala, & Patel, 2023).
Environmental Impact and Management
The environmental impact and management of chemical compounds, including those similar to 4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine, are crucial areas of research. Studies have focused on understanding the fate and toxicity of various pesticides and chemical agents in the environment. This includes assessing the degradation, toxicity, and removal methods for these compounds to ensure environmental safety and compliance with regulatory standards. For example, research on the treatment options for wastewater produced by the pesticide industry highlights the challenges and potential strategies for managing the environmental impact of chemical pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Toxicology and Safety Assessment
The toxicological evaluation of chemical compounds, including pyrimidine derivatives, is essential for determining their safety and potential risks. Studies have been conducted to review the toxicology of various chemicals, emphasizing human exposure and neurodevelopmental impacts. These assessments are critical for understanding the potential health risks associated with exposure to certain compounds and for informing safety regulations and guidelines. Research in this area aims to provide a comprehensive understanding of the toxicological profiles of chemicals, guiding their safe use and management (Eaton et al., 2008).
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-(1-propan-2-ylpiperidin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-9(2)17-6-4-11(5-7-17)12-8-13(14)16-10(3)15-12/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZCUBUXSXGRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(1-isopropylpiperidin-4-yl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















